molecular formula C14H13ClN2O B171765 2-Chloro-N-(4-methylbenzyl)isonicotinamide CAS No. 132222-34-5

2-Chloro-N-(4-methylbenzyl)isonicotinamide

Cat. No.: B171765
CAS No.: 132222-34-5
M. Wt: 260.72 g/mol
InChI Key: YXCQRSOVKAIPCX-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methylbenzyl)isonicotinamide is a chemical compound with the molecular formula C14H13ClN2O and a molecular weight of 260.71 g/mol . It is characterized by the presence of a chloro group, a methylbenzyl group, and an isonicotinamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-methylbenzyl)isonicotinamide typically involves the reaction of 2-chloronicotinic acid with 4-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-methylbenzyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce N-oxides.

Scientific Research Applications

2-Chloro-N-(4-methylbenzyl)isonicotinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methylbenzyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2-Chloro-N-(4-methylbenzyl)isonicotinamide can be compared with other similar compounds such as:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the isonicotinamide scaffold.

Properties

IUPAC Name

2-chloro-N-[(4-methylphenyl)methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-10-2-4-11(5-3-10)9-17-14(18)12-6-7-16-13(15)8-12/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCQRSOVKAIPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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